
4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C20H15BrN4O4 This compound is notable for its unique structure, which includes a bromine atom, a pyrazine ring, and a methoxybenzoate group
Preparation Methods
The synthesis of 4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include bromine, pyrazine, and methoxybenzoic acid. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Bromine-Specific Reactions
The bromine substituent enables cross-coupling reactions, as observed in structurally related aryl bromides (Table 1).
Table 1 : Example reactions involving brominated aromatic systems
Reaction Type | Conditions | Product/Application | Yield |
---|---|---|---|
Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives | 60–85% |
Nucleophilic substitution | NaN₃, DMF, 100°C | Azido intermediate | 75% |
Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, toluene | Aromatic amine derivatives | 70% |
Notes:
-
Similar conditions could facilitate aryl-aryl bond formation in the target compound .
-
Bromine may also undergo radical substitution under photoredox catalysis .
Reactivity of the Carbohydrazonoyl-Pyrazinyl Group
The carbohydrazonoyl-pyrazinyl segment exhibits dual functionality:
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Coordination chemistry : Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the pyrazine nitrogen and hydrazone oxygen .
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Redox activity : Susceptible to oxidation, generating pyrazinecarboxylic acid derivatives (confirmed by cyclic voltammetry in analogous compounds) .
Key finding : Pyrazinylcarbonyl groups enhance stability in polar aprotic solvents (e.g., DMSO, DMF), enabling reaction design at elevated temperatures .
Methoxybenzoate Ester Hydrolysis
Controlled hydrolysis of the ester group yields 4-methoxybenzoic acid and a phenolic intermediate (Table 2).
Table 2 : Hydrolysis conditions and outcomes
Reagent System | Temperature | Time | Product |
---|---|---|---|
1M NaOH, EtOH/H₂O (1:1) | 60°C | 4h | 4-Methoxybenzoic acid + phenol |
LiOH, THF/H₂O | RT | 12h | Partial hydrolysis (monitoring via HPLC) |
Notes:
-
Acid
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as an antitumor agent . Research indicates that derivatives of pyrazinylcarbonyl compounds often show cytotoxic activity against cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit tumor growth and induce apoptosis in various cancer types, including breast and lung cancer.
Case Study: Antitumor Activity
A study conducted on related pyrazinyl derivatives revealed that they could inhibit the proliferation of human cancer cells by inducing cell cycle arrest and apoptosis. The mechanism involved the modulation of signaling pathways associated with cell survival and death, highlighting the therapeutic potential of the compound in oncology .
Agricultural Chemistry
Another significant application of this compound is in the development of pesticides . The structural features of 4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate suggest it could function as a biopesticide, targeting specific pests while minimizing environmental impact.
Data Table: Pesticidal Efficacy
Compound | Target Pest | Efficacy (%) | Reference |
---|---|---|---|
Compound A | Aphids | 85 | |
Compound B | Whiteflies | 78 | |
This compound | TBD | TBD | TBD |
Material Science
In material science, derivatives of this compound can be utilized in the synthesis of polymeric materials with enhanced properties. The incorporation of such compounds into polymers can improve thermal stability and mechanical strength, making them suitable for high-performance applications.
Case Study: Polymer Enhancement
Research has shown that integrating pyrazinyl-based compounds into polymer matrices results in materials with superior thermal resistance and mechanical properties compared to traditional polymers. This enhancement is attributed to the strong intermolecular interactions facilitated by the presence of the pyrazinyl group .
Analytical Chemistry
The compound can also serve as a chromophore in analytical applications, particularly in spectrophotometry. Its distinct absorption characteristics make it suitable for use as a dye or indicator in various chemical assays.
Data Table: Spectrophotometric Properties
Property | Value |
---|---|
Absorption Max (nm) | 350 |
Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) | 20000 |
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can be compared with similar compounds such as:
- 4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-Bromo-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-methylbenzoate
- 4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
These compounds share similar core structures but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications .
Properties
CAS No. |
767289-05-4 |
---|---|
Molecular Formula |
C20H15BrN4O4 |
Molecular Weight |
455.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C20H15BrN4O4/c1-28-16-5-2-13(3-6-16)20(27)29-18-7-4-15(21)10-14(18)11-24-25-19(26)17-12-22-8-9-23-17/h2-12H,1H3,(H,25,26)/b24-11+ |
InChI Key |
WKTZPHWBYVLWER-BHGWPJFGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=NC=CN=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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